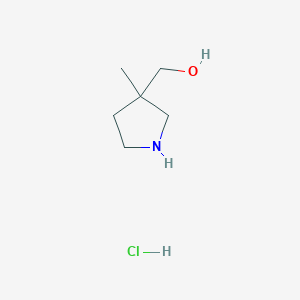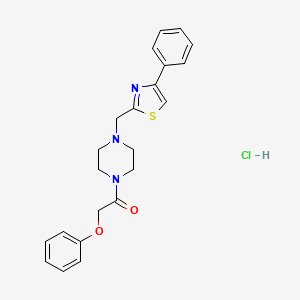
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Studies on related compounds, such as novel bioactive 1,2,4-oxadiazole natural product analogs, have shown significant potential in antitumor activity. For example, certain analogs exhibited potent antitumor activity toward a panel of cell lines, indicating the relevance of the 1,2,4-oxadiazole ring and related structures in cancer research (Maftei et al., 2013).
Herbicide Discovery
The discovery of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors for weed control showcases the agricultural applications of compounds within the quinazoline-2,4-dione class. These compounds displayed excellent herbicidal activity against various weeds, demonstrating the potential utility of similar structures in developing new herbicides (He et al., 2020).
Synthesis Methodologies
Research into the efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide highlights the importance of sustainable chemistry and green synthesis approaches. This work provides insights into the synthesis of key intermediates for several drugs, illustrating the compound's role in pharmaceutical development (Patil et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2-nitrobenzaldehyde. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction starting from 3,5-dimethoxybenzaldehyde.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "3,5-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "3-aminobenzoic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione", "1. Condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-nitro-1-(2-oxopropyl)benzene.", "2. Reduction of 2-nitro-1-(2-oxopropyl)benzene with zinc and acetic acid to form 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione.", "3. Alkylation of 3-(2-aminopropyl)quinazoline-2,4(1H,3H)-dione with phenylacetic acid in the presence of phosphorus pentoxide and acetic anhydride to form 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "1. Condensation of 3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 3,5-dimethoxyphenylhydrazine.", "2. Cyclization of 3,5-dimethoxyphenylhydrazine with thionyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "3. Coupling of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-aminobenzoic acid in the presence of ethyl acetate and methanol to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid.", "Step 3: Coupling of the two intermediates to form the final product", "1. Coupling of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione with 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid in the presence of diethyl ether and water to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1207023-84-4 |
Nombre del producto |
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C27H24N4O5 |
Peso molecular |
484.512 |
Nombre IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-20-13-19(14-21(16-20)35-2)24-29-25(36-30-24)18-10-11-22-23(15-18)28-27(33)31(26(22)32)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,28,33) |
Clave InChI |
RJXKJJSQEUKNPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![N-(1-cyano-3-methylbutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2694114.png)

![methyl 5-((1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2694120.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)



![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide](/img/structure/B2694129.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)